molecular formula C9H19NO2 B7980561 (2S)-2-azaniumylnonanoate

(2S)-2-azaniumylnonanoate

Cat. No.: B7980561
M. Wt: 173.25 g/mol
InChI Key: JVPFOKXICYJJSC-QMMMGPOBSA-N
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Description

(2S)-2-azaniumylnonanoate is a chiral amino acid derivative characterized by a nine-carbon aliphatic chain (nonanoate backbone) with a protonated amine group (azaniumyl) at the second carbon in the (S)-configuration. The compound’s structure combines hydrophobic (alkyl chain) and hydrophilic (azaniumyl and carboxylate) regions, making it amphipathic. Its systematic IUPAC name is this compound, with a molecular formula of C₉H₁₉NO₂ and a molecular weight of 189.25 g/mol (calculated from atomic masses) .

Properties

IUPAC Name

(2S)-2-azaniumylnonanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPFOKXICYJJSC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a broader class of α-azaniumyl carboxylates. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of (2S)-2-azaniumylnonanoate and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Industrial Relevance
This compound C₉H₁₉NO₂ 189.25 9C chain; (S)-configured azaniumyl at C2 Surfactant research, peptide synthesis
(2S)-2-aminopentanoic acid C₅H₁₁NO₂ 117.15 5C chain; primary amine at C2 Intermediate in drug synthesis
(2S)-5-guanidino-2-[[(1R)-2-hydroxy-1-methyl-2-oxoethyl]amino]pentanoic acid C₉H₁₈N₄O₄ 258.27 Guanidino group at C5; hydroxyl-keto substituent Enzyme inhibitor studies
L-Alanyl-L-alanyl-L-prolyl-L-alanine C₁₅H₂₅N₅O₆ 387.39 Tetrapeptide with azaniumyl-propanoyl units Peptide-based drug delivery

Key Differences and Functional Implications

Chain Length and Hydrophobicity: this compound’s nine-carbon chain enhances lipophilicity compared to shorter analogues like (2S)-2-aminopentanoic acid (5C chain). This property may improve membrane permeability in drug delivery systems . In contrast, the guanidino-substituted pentanoic acid (C₉H₁₈N₄O₄) has polar guanidino and keto groups, favoring interactions with charged biomolecules like nucleic acids .

Stereochemical Considerations: The (S)-configuration at C2 in this compound is critical for chiral recognition in enzymatic processes, similar to L-amino acids. This contrasts with non-chiral derivatives like ethyl 2-oxidanylidene-ethanoate (), which lack stereocenters .

Functional Group Diversity: Peptide derivatives (e.g., L-Alanyl-L-alanyl-L-prolyl-L-alanine) exhibit multiple azaniumyl groups, enabling hydrogen bonding and tertiary structure formation, unlike the single azaniumyl group in this compound .

Physicochemical Properties

  • Solubility: The carboxylate group in this compound enhances water solubility compared to non-ionic analogues like 2-Aminoanilinium 4-methylbenzenesulfonate ().
  • pKa Values: The azaniumyl group (pKa ~9–10) and carboxylate (pKa ~2–3) create zwitterionic behavior at physiological pH, akin to amino acids like (2S)-2-aminopentanoic acid .

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